molecular formula C18H31N7O5 B1667191 BMS-262084 CAS No. 253174-92-4

BMS-262084

货号 B1667191
CAS 编号: 253174-92-4
分子量: 425.5 g/mol
InChI 键: MFTQITSPGQORDA-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

BMS-262084 is a potent and selective beta-lactam tryptase inhibitor with therapeutic potential for treating asthma . It is also a potent, selective, and irreversible inhibitor of factor XIa, with an IC50 of 2.8 nM against human factor XIa .


Synthesis Analysis

BMS-262084 is a 4-carboxy-2-azetidinone-containing irreversible inhibitor of FXIa . It is selective over other coagulation proteases . The synthesis of BMS-262084 is stereoselective .


Molecular Structure Analysis

The molecular formula of BMS-262084 is C18H31N7O5 . Its molecular weight is 425.48 . The structure is consistent with H-NMR .


Chemical Reactions Analysis

In vitro, BMS-262084 prolonged activated partial thromboplastin time (aPTT) with EC 2x (concentration required to double aPTT) of 10.6 μM in rabbit plasma . It did not prolong prothrombin time (PT), thrombin time (TT) and HepTest .


Physical And Chemical Properties Analysis

BMS-262084 is a solid substance . It is soluble in DMSO at 50 mg/mL (ultrasonic and warming and heat to 60°C) . It is stable in powder form at -20°C for 3 years and at 4°C for 2 years .

科研应用

抗血栓作用

BMS-262084已被研究其抗血栓作用。Wong等人(2011年)进行了研究,证明BMS-262084,一种FXIa的不可逆抑制剂,在兔模型中表现出抗血栓效果,而出血时间影响很小。这表明其作为一种有前途的抗血栓疗法的潜力(Wong, Crain, Watson, & Schumacher, 2011)

口服吸收机制

Kamath等人(2005年)探讨了BMS-262084的口服吸收机制,强调其在大鼠中由于吸收不良而导致口服生物利用度低。该研究发现,更高剂量的BMS-262084增加了吸收,因为它打开了肠上皮的紧密连接,并结合了胰蛋白酶,暗示了涉及细胞间途径和P-糖蛋白外流的复杂吸收机制(Kamath, Morrison, Harper, Lan, Marino, & Chong, 2005)

止血效果

Schumacher等人(2007年)在大鼠模型中研究了BMS-262084的止血效果。他们发现BMS-262084有效地抑制了XIa因子,导致显著的抗血栓效果,而不会显著延长出血时间。这项研究进一步支持了其在治疗血栓症中的潜在作用(Schumacher, Seiler, Steinbacher, Stewart, Bostwick, Hartl, Liu, & Ogletree, 2007)

BMS-262084的合成

钱等人(2002年)开发了一种高度立体选择性的BMS-262084合成方法,一种替梯普酶抑制剂。这种合成过程对于更有效地生产BMS-262084至关重要,表明该化合物具有大规模生产和临床应用的潜力(Qian, Zheng, Burke, Saindane, & Kronenthal, 2002)

性质

IUPAC Name

(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQITSPGQORDA-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinecarboxylic acid, 3-(3-((aminoiminomethyl)amino)propyl)-1-((4-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)carbonyl)-4-oxo-, (2S,3R)-

CAS RN

253174-92-4
Record name BMS-262084
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-262084
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-262084
Reactant of Route 2
Reactant of Route 2
BMS-262084
Reactant of Route 3
Reactant of Route 3
BMS-262084
Reactant of Route 4
BMS-262084
Reactant of Route 5
BMS-262084
Reactant of Route 6
BMS-262084

Citations

For This Compound
110
Citations
J Mäder, CC Rolling, M Voigtländer… - …, 2023 - thieme-connect.com
… prominent BMS-262084 anticoagulant … , BMS-262084 even significantly reduced peak and total thrombin generation of highly procoagulant BxPC–3 cells suggesting that BMS–262084 …
Number of citations: 0 www.thieme-connect.com
PC Wong, WA Schumacher, CA Watson, EJ Crain… - 2006 - Am Heart Assoc
… The k assoc for BMS-262084 with rabbit FXIa is 0.9 x 10 5 M −1 sec −… BMS-262084 in rabbit models of electrically-induced carotid arterial thrombosis and cuticle bleeding. BMS-262084 …
Number of citations: 2 www.ahajournals.org
PC Wong, EJ Crain, CA Watson… - Journal of thrombosis and …, 2011 - Springer
… This study demonstrated that BMS-262084 prevented experimental thrombosis at doses with low BT effects in rabbits, and suggests that a small molecule FXIa inhibitor may represent a …
Number of citations: 85 link.springer.com
X Qian, B Zheng, B Burke, MT Saindane… - The Journal of …, 2002 - ACS Publications
A highly stereoselective synthesis of the novel tryptase inhibitor BMS-262084 was developed. Key to this … BMS-262084 was prepared in 10 steps from d-ornithine in 30% overall yield. …
Number of citations: 35 pubs.acs.org
WA Schumacher, SE Seiler, TE Steinbacher… - European journal of …, 2007 - Elsevier
… BMS-262084 is an irreversible and selective small molecule inhibitor of factor XIa with an IC 50 of 2.8 nM against human factor XIa. BMS-262084 … BMS-262084 administered as an …
Number of citations: 95 www.sciencedirect.com
PC Wong, ML Quan, CA Watson, EJ Crain… - Journal of thrombosis …, 2015 - Springer
… of BMS-262084, a small-molecule mechanism-based inactivator of FXIa [14, 15]. BMS-262084 … over an irreversible FXIa inhibitor like BMS-262084 in clinical settings when rapid …
Number of citations: 38 link.springer.com
S Wichaiyo, W Parichatikanond… - ACS Pharmacology & …, 2023 - ACS Publications
… ) BMS-262084 increased aPTT without affecting the PT in vitro and ex vivo. In rats, the intravenous administration of BMS-262084 … (88) In addition, BMS-262084 significantly decreased …
Number of citations: 1 pubs.acs.org
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org
AV Kamath, RA Morrison, TW Harper, SJ Lan… - Journal of …, 2005 - Elsevier
… In vitro, using Caco-2 cells, BMS-262084 appeared to be a P-gp substrate, with an efflux … BMS-262084 is mediated by several concurrent mechanisms. At higher doses of BMS-262084, …
Number of citations: 8 www.sciencedirect.com
JC Sutton, SA Bolton, KS Hartl, MH Huang… - Bioorganic & medicinal …, 2002 - Elsevier
… From these studies compound 2, BMS-262084, was identified as a potent and selective tryptase … BMS-262084 was identified as a potent and selective tryptase inhibitor that, when dosed …
Number of citations: 71 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。